molecular formula C12H18N6 B11419516 6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11419516
M. Wt: 246.31 g/mol
InChI Key: MKRWEJNUTPVVCF-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and survival . The compound may also interact with bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethylpiperazin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethylpiperazinyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H18N6/c1-3-16-6-8-17(9-7-16)12-5-4-11-14-13-10(2)18(11)15-12/h4-5H,3,6-9H2,1-2H3

InChI Key

MKRWEJNUTPVVCF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN3C(=NN=C3C=C2)C

Origin of Product

United States

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